(Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide
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Overview
Description
(Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide is an organic compound characterized by its unique structural features, including a cyanomethyl group, a fluorophenyl ring, and a methylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde, acrylonitrile, and methylamine.
Formation of Intermediate: The first step involves the condensation of 4-fluorobenzaldehyde with acrylonitrile in the presence of a base like sodium hydroxide to form 3-(4-fluorophenyl)-2-methylprop-2-enenitrile.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with methylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the condensation and amidation reactions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and product yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: The fluorophenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine
Drug Development: Explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Industry
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(Cyanomethyl)-3-(4-chlorophenyl)-2-methylprop-2-enamide: Similar structure with a chlorine atom instead of fluorine.
(Z)-N-(Cyanomethyl)-3-(4-bromophenyl)-2-methylprop-2-enamide: Bromine substituent instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom in (Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide imparts unique electronic properties, influencing its reactivity and interaction with biological targets.
Stability: The fluorine atom enhances the compound’s stability compared to its chlorine or bromine analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(Z)-N-(cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-9(12(16)15-7-6-14)8-10-2-4-11(13)5-3-10/h2-5,8H,7H2,1H3,(H,15,16)/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDAQZFWLSFFKC-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=C(C=C1)F)/C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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